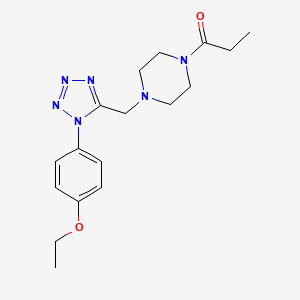
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one" is a chemical entity that appears to be structurally related to piperazine derivatives, which are known for their central nervous system activity and potential as therapeutic agents. Piperazine derivatives have been extensively studied for their affinity towards various receptors in the brain, such as the 5-HT1A and 5-HT2 receptors, which are implicated in numerous neurological and psychiatric disorders .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that may include the formation of key intermediates such as imidazoles or oxadiazoles. For instance, a four-component cyclo condensation has been used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating the versatility of piperazine chemistry in generating diverse compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Crystal structure studies and computational methods such as density functional theory (DFT) calculations are common approaches to analyze the molecular structure of piperazine derivatives. These methods provide insights into the conformation of the piperazine ring, reactive sites for electrophilic and nucleophilic attacks, and intermolecular interactions such as hydrogen bonding that contribute to crystal packing . Such analyses are crucial for understanding the molecular basis of the compound's biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on their substituents and the presence of reactive functional groups. The interactions with biological targets such as receptors and transporters are often a result of the compound's ability to form specific non-covalent interactions. For example, the presence of a benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The chemical reactivity of the compound would likely be influenced by the tetrazole and ethoxyphenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of methoxy or ethoxy groups could impact the lipophilicity of the compound, which in turn could influence its ability to cross biological membranes .
科学的研究の応用
Synthesis and Chemical Properties
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a compound that may share similar chemical properties or synthesis pathways with compounds studied for their potential in various scientific research applications. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating a broader interest in heterocyclic compounds for their potential biological activities (Bektaş et al., 2007). Such studies provide insights into the methodologies for synthesizing complex molecules and evaluating their biological effects.
Pharmacological Potential
Compounds with structures similar to this compound have been assessed for their pharmacological potential. For example, analogues of σ receptor ligands have been designed with modified lipophilicity for potential therapeutic and diagnostic applications in oncology, highlighting the exploration of structural analogues for improved bioactivity and physicochemical properties (Abate et al., 2011). This research underscores the ongoing interest in developing novel compounds for medical applications, including cancer therapy and imaging.
Biological and Antimicrobial Activities
The search for new compounds with biological and antimicrobial activities is a key area of research. The synthesis of novel derivatives and their evaluation for activities such as antidepressant effects (Kumar et al., 2017) and antimicrobial properties (Bektaş et al., 2007) demonstrates the broad interest in developing compounds that can address various health-related issues.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-3-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)14-5-7-15(8-6-14)25-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWWXIAOOZVGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
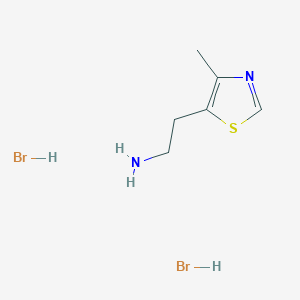
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)
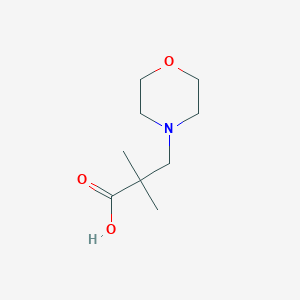
![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)
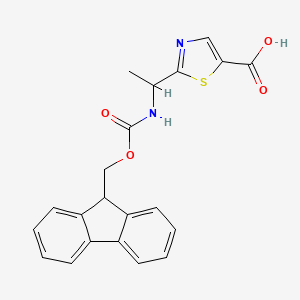
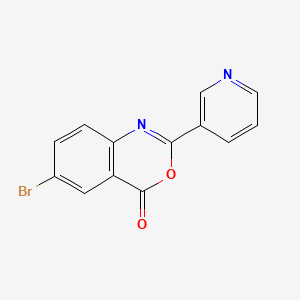
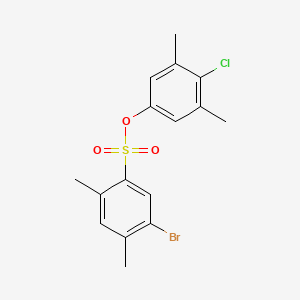
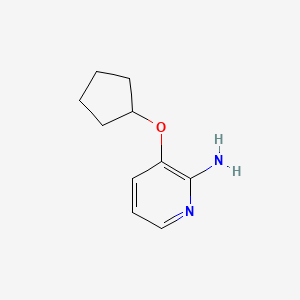
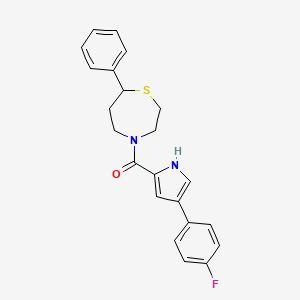
![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)